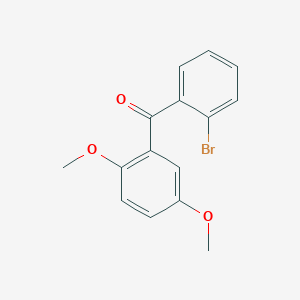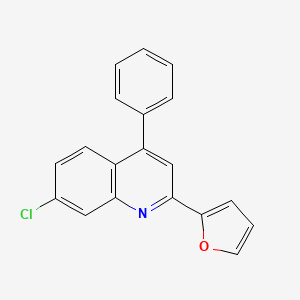
7-Chloro-2-(furan-2-yl)-4-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(2-furyl)-4-phenylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis . This compound features a chloro group at the 7th position, a furyl group at the 2nd position, and a phenyl group at the 4th position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-furyl)-4-phenylquinoline typically involves the condensation of N-acyl anthranilic acids with primary aromatic amines using phosphorus trichloride in dry toluene . This method allows for the formation of the quinoline ring system with the desired substituents.
Industrial Production Methods
While specific industrial production methods for 7-Chloro-2-(2-furyl)-4-phenylquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
7-Chloro-2-(2-furyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one substituent with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学研究应用
7-Chloro-2-(2-furyl)-4-phenylquinoline has several scientific research applications:
作用机制
The mechanism of action of 7-Chloro-2-(2-furyl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid
- 7-Chloro-2-(2-furyl)-5-nitro-1H-indole-3-carbonitrile
- 2-Phenylquinazoline
Uniqueness
7-Chloro-2-(2-furyl)-4-phenylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro, furyl, and phenyl group makes it a versatile compound for various applications .
属性
分子式 |
C19H12ClNO |
|---|---|
分子量 |
305.8 g/mol |
IUPAC 名称 |
7-chloro-2-(furan-2-yl)-4-phenylquinoline |
InChI |
InChI=1S/C19H12ClNO/c20-14-8-9-15-16(13-5-2-1-3-6-13)12-18(21-17(15)11-14)19-7-4-10-22-19/h1-12H |
InChI 键 |
GSJCUBOLGSPJGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
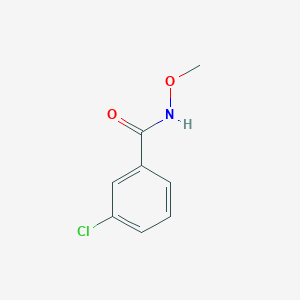
![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)

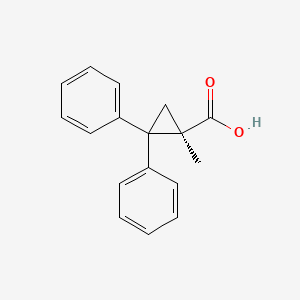
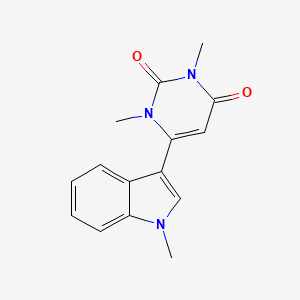
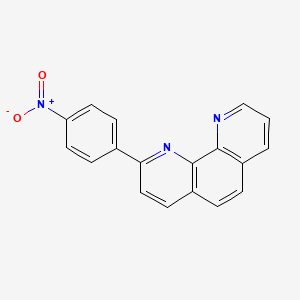
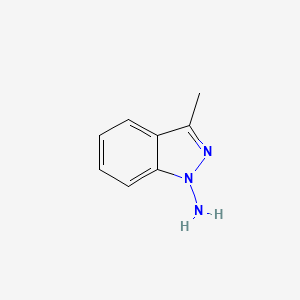
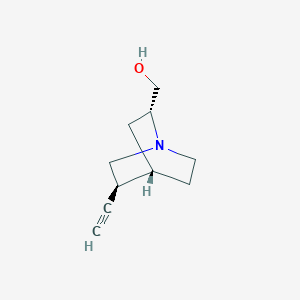

![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)
